molecular formula C15H13Br2NO2 B290549 2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide

2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide

Cat. No. B290549
M. Wt: 399.08 g/mol
InChI Key: ZVRBXEOJODKIFK-UHFFFAOYSA-N
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Description

2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide, also known as DHBP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DHBP belongs to the class of benzamide derivatives and has a molecular weight of 400.1 g/mol.

Mechanism of Action

The mechanism of action of 2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide is not fully understood, but studies have suggested that it acts by inhibiting various cellular pathways. 2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide has been found to inhibit the Akt/mTOR pathway, which is involved in cell survival and proliferation. 2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide has also been found to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide has been shown to have various biochemical and physiological effects. Studies have shown that 2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide can decrease the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. 2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide has also been found to decrease the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. 2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide is also soluble in various solvents, making it easy to use in different experimental setups. However, 2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide has some limitations. It is a synthetic compound that may not fully mimic the natural compounds found in biological systems. 2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide may also have off-target effects, which may affect the interpretation of experimental results.

Future Directions

There are several future directions for the research on 2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide. One of the significant areas is the development of 2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide-based cancer therapies. Further studies are needed to understand the mechanism of action of 2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide and its potential synergistic effects with other anticancer drugs. 2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide can also be studied for its potential applications in other fields such as antibacterial and antifungal therapies.
Conclusion
In conclusion, 2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. 2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide has been extensively studied for its potential applications in cancer therapy, antibacterial, and antifungal therapies. 2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide has several advantages for lab experiments, but it also has some limitations. Future research on 2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide can provide valuable insights into its mechanism of action and potential applications in various fields.

Synthesis Methods

The synthesis of 2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide involves the reaction of 2,5-dibromoaniline with 3-(1-hydroxyethyl)benzoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with acetic anhydride to obtain 2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide. The overall reaction scheme is shown below:

Scientific Research Applications

2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide has been extensively studied for its potential applications in various scientific fields. One of the significant research areas is cancer therapy. Studies have shown that 2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide has also been found to be effective against drug-resistant cancer cells, making it a promising candidate for cancer therapy.
2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide has also been studied for its antibacterial and antifungal properties. Studies have shown that 2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide can effectively inhibit the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.

properties

Molecular Formula

C15H13Br2NO2

Molecular Weight

399.08 g/mol

IUPAC Name

2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide

InChI

InChI=1S/C15H13Br2NO2/c1-9(19)10-3-2-4-12(7-10)18-15(20)13-8-11(16)5-6-14(13)17/h2-9,19H,1H3,(H,18,20)

InChI Key

ZVRBXEOJODKIFK-UHFFFAOYSA-N

SMILES

CC(C1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Br)Br)O

Canonical SMILES

CC(C1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Br)Br)O

Origin of Product

United States

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